2-Hidroxi-5-metoxibenzaldehído-3-nitro

Descripción general

Descripción

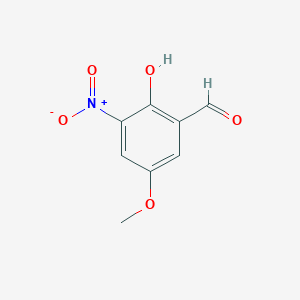

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is an organic compound with the empirical formula C8H7NO5 . It is a powder form substance and is used for the syntheses of various compounds .

Molecular Structure Analysis

The molecular weight of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is 197.14 . The SMILES string representation of its structure is COc1cc (C=O)c (O)c (c1) [N+] ( [O-])=O .Physical and Chemical Properties Analysis

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a powder form substance . It has a melting point of 129-134 °C .Aplicaciones Científicas De Investigación

2-Hidroxi-5-metoxibenzaldehído-3-nitro: Un análisis exhaustivo:

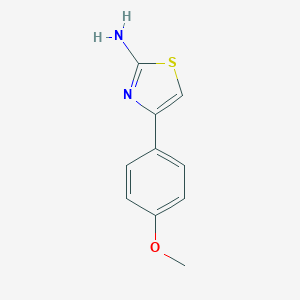

Síntesis de receptores fluorescentes basados en espiropirano selectivos para el zinc

Este compuesto se utiliza en la síntesis de receptores fluorescentes basados en espiropirano selectivos para el zinc. Estos receptores son importantes para detectar iones de zinc, que juegan papeles cruciales en varios procesos biológicos. La capacidad de reconocer y unirse selectivamente a los iones de zinc es valiosa para el monitoreo biológico y ambiental .

Desarrollo de receptores fotoregenerables

Los mismos receptores basados en espiropirano mencionados anteriormente también exhiben propiedades fotoregenerables. Esto significa que se pueden reutilizar después de la exposición a la luz, lo que restablece el receptor para otro ciclo de detección de iones. Esta propiedad mejora la practicidad y la sostenibilidad de dichos sensores .

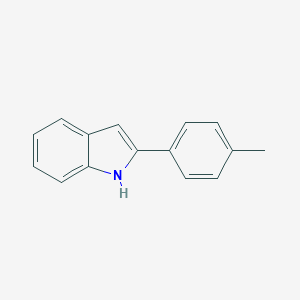

Creación de compuestos de base de Schiff

El this compound es un precursor clave en la formación de compuestos de base de Schiff. Estos compuestos tienen una amplia gama de aplicaciones, incluida la catálisis, la inhibición enzimática y como ligandos en la química de coordinación .

Estudios electrofisiológicos

Esta sustancia química se utiliza en estudios electrofisiológicos para comprender las respuestas olfativas de los insectos. Por ejemplo, se ha utilizado para estudiar la respuesta electroantenográfica de los gorgojos de la vid a los volátiles de las plantas, lo cual es crucial para desarrollar estrategias de manejo de plagas .

Síntesis de precursores de marcaje radioactivo

Sirve como precursor para sintetizar compuestos de marcaje radioactivo como desmetil-PBR06. Estos compuestos radiactivos son herramientas esenciales en la imagenología médica y los estudios de diagnóstico .

Síntesis orgánica

El compuesto encuentra su uso en varios procesos de síntesis orgánica debido a su grupo aldehído reactivo, que puede sufrir diferentes reacciones químicas para formar nuevos compuestos con aplicaciones potenciales en productos farmacéuticos y ciencia de los materiales .

Safety and Hazards

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is classified as Acute Tox. 3 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

Propiedades

IUPAC Name |

2-hydroxy-5-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHTVTHOPTTYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334887 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34549-69-4 | |

| Record name | 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34549-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

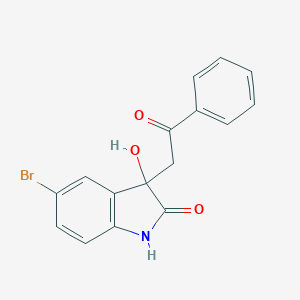

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-hydroxy-5-methoxy-3-nitrobenzaldehyde interact with metal ions to form coordination polymers? What interesting structural features arise from this interaction?

A1: 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde acts as a chelating ligand through its hydroxyl and aldehyde oxygen atoms, forming stable 6-membered rings with metal ions. [] This behavior is exemplified in its reaction with manganese(II) ions, where the deprotonated form of the molecule bridges two manganese ions. Interestingly, the resulting coordination polymer, [Mn4(L)2(iB)6]n, exhibits a helical structure. [] This helix formation is influenced by the presence of isobutyrate ligands, which further connect the manganese ions, ultimately contributing to the overall porous structure of the material. []

Q2: Beyond coordination polymers, what other applications of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde have been explored in the context of metal complexes?

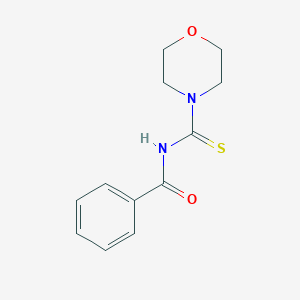

A2: This compound serves as a precursor for Schiff base ligands. For instance, it reacts with N-methylhydrazinecarbothioamide to generate a Schiff base ligand capable of coordinating with various metal ions like Ni(II), Pd(II), and Pt(II). [] While the specific anticancer activity of these complexes is still under investigation, this research highlights the potential of 2-hydroxy-5-methoxy-3-nitrobenzaldehyde derivatives in developing metal-based drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)